molecular formula C8H8Cl4NO2P B14506644 2,2,2-Trichloroethyl N-phenylphosphoramidochloridate CAS No. 64350-14-7

2,2,2-Trichloroethyl N-phenylphosphoramidochloridate

Cat. No.: B14506644
CAS No.: 64350-14-7
M. Wt: 322.9 g/mol
InChI Key: KHAZBPVUHKYJFU-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl N-phenylphosphoramidochloridate is an organophosphorus compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a trichloroethyl group, a phenyl group, and a phosphoramidochloridate moiety. It is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl N-phenylphosphoramidochloridate typically involves the reaction of 2,2,2-trichloroethanol with phenylphosphorodichloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate. The general reaction scheme is as follows:

CCl3CH2OH+PhPCl2OCCl3CH2OP(Ph)Cl2+HCl\text{CCl}_3\text{CH}_2\text{OH} + \text{PhPCl}_2\text{O} \rightarrow \text{CCl}_3\text{CH}_2\text{OP(Ph)Cl}_2 + \text{HCl} CCl3​CH2​OH+PhPCl2​O→CCl3​CH2​OP(Ph)Cl2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl N-phenylphosphoramidochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the trichloroethyl group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Bases: Pyridine and triethylamine are often used to neutralize the HCl formed during the reaction.

    Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are preferred to prevent hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a phosphoramidate, while hydrolysis can produce phosphoric acid derivatives.

Scientific Research Applications

2,2,2-Trichloroethyl N-phenylphosphoramidochloridate has several applications in scientific research:

    Organic Synthesis:

    Bioconjugation: The compound can be used to modify biomolecules such as proteins and nucleic acids.

    Medicinal Chemistry: It is explored for the synthesis of potential drug candidates and bioactive molecules.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl N-phenylphosphoramidochloridate involves the reactivity of the phosphoramidochloridate moiety. The compound can act as an electrophile, reacting with nucleophiles to form new covalent bonds. The trichloroethyl group can also undergo substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethanol: A related compound used as a protecting group for carboxylic acids and other functional groups.

    Phenyl N-phenylphosphoramidochloridate: Another organophosphorus compound with similar reactivity but different substituents.

Uniqueness

2,2,2-Trichloroethyl N-phenylphosphoramidochloridate is unique due to the presence of both the trichloroethyl and phosphoramidochloridate groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution reactions and its applications in bioconjugation and medicinal chemistry make it a valuable compound in scientific research.

Properties

CAS No.

64350-14-7

Molecular Formula

C8H8Cl4NO2P

Molecular Weight

322.9 g/mol

IUPAC Name

N-[chloro(2,2,2-trichloroethoxy)phosphoryl]aniline

InChI

InChI=1S/C8H8Cl4NO2P/c9-8(10,11)6-15-16(12,14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)

InChI Key

KHAZBPVUHKYJFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(OCC(Cl)(Cl)Cl)Cl

Origin of Product

United States

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